

crystal structure of 1-phenyl-1H-pyrazole-3-carbaldehyde derivatives

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Compound of Interest

Compound Name: 1-phenyl-1H-pyrazole-3-carbaldehyde

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An In-Depth Technical Guide to the Crystal Structure of **1-Phenyl-1H-pyrazole-3-carbaldehyde** Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The **1-phenyl-1H-pyrazole-3-carbaldehyde** scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with significant pharmacological activities. Understanding the precise three-dimensional arrangement of atoms and the nature of intermolecular interactions within the crystalline state is paramount for rational drug design and the development of new therapeutic agents. This guide provides a comprehensive exploration of the synthesis, crystallization, and detailed structural analysis of this important class of molecules. We delve into the causality behind experimental choices, from synthetic strategy to the nuances of crystal packing, offering field-proven insights grounded in authoritative crystallographic data.

Introduction: The Significance of Structural Insight

Pyrazole derivatives are renowned for their diverse biological applications, including anti-inflammatory, analgesic, antimicrobial, and anticancer activities.^{[1][2][3][4]} The **1-phenyl-1H-pyrazole-3-carbaldehyde** core, in particular, serves as a versatile synthon for creating complex molecular architectures. The aldehyde functional group is a reactive handle for further

chemical modifications, allowing for the systematic exploration of structure-activity relationships (SAR).

The efficacy of a drug molecule is intrinsically linked to its three-dimensional shape and its ability to interact with a biological target. Single-crystal X-ray diffraction (SCXRD) offers an unambiguous determination of molecular structure, providing precise data on bond lengths, bond angles, and conformational preferences. Furthermore, it reveals the intricate network of non-covalent interactions—such as hydrogen bonds and π - π stacking—that govern how molecules assemble in the solid state.^{[5][6]} This supramolecular assembly is not merely of academic interest; it dictates crucial physicochemical properties of an active pharmaceutical ingredient (API), including solubility, stability, and bioavailability. This guide will use specific examples from the crystallographic literature to illustrate these foundational principles.

Synthesis and Crystallization: From Molecule to Measurable Crystal

Synthetic Pathways: The Vilsmeier-Haack Approach

A robust and widely employed method for the synthesis of **1-phenyl-1H-pyrazole-3-carbaldehydes** is the Vilsmeier-Haack reaction.^{[4][7][8]} This one-pot reaction provides an efficient route to the target scaffold from readily available starting materials.

Causality of the Workflow: The reaction begins with the formation of a substituted acetophenone phenylhydrazone. This intermediate possesses the necessary N-N-C backbone. The subsequent cyclization and formylation are achieved using the Vilsmeier reagent (a complex of dimethylformamide (DMF) and phosphorus oxychloride (POCl_3)). The electron-rich nature of the hydrazone facilitates electrophilic attack by the Vilsmeier reagent, leading to the formation of the stable, aromatic pyrazole ring with the desired carbaldehyde group at the 3-position.^{[4][7]}

Experimental Protocol: Synthesis of 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde

- Hydrazone Formation: A solution of 4-chloroacetophenone (1 mole equivalent) and phenylhydrazine (1 mole equivalent) in ethanol is refluxed for 1-2 hours. The completion of

the reaction is monitored by thin-layer chromatography (TLC). Upon cooling, the resulting 4-chloroacetophenone phenylhydrazone precipitates and is collected by filtration.

- **Vilsmeier-Haack Cyclization:** The dried hydrazone is slowly added to a pre-cooled (0 °C) Vilsmeier reagent, prepared by adding POCl_3 (3 mole equivalents) to DMF (10 mole equivalents).
- **Reaction and Work-up:** The reaction mixture is stirred at room temperature and then heated to 60-70 °C for several hours. After cooling, the mixture is carefully poured onto crushed ice and neutralized with a sodium hydroxide solution. The precipitated solid product is filtered, washed with water, and dried.
- **Purification:** The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde.^[9]

Growing Single Crystals: The Art of Slow Evaporation

Obtaining high-quality single crystals is the most critical and often most challenging step for SCXRD analysis. The slow evaporation technique is a reliable method for growing crystals of pyrazole derivatives.

Principle of the Method: The principle lies in creating a supersaturated solution from which the solute (the pyrazole derivative) slowly precipitates in an ordered, crystalline form as the solvent evaporates. The slow rate is crucial to allow molecules sufficient time to orient themselves into a thermodynamically stable crystal lattice rather than crashing out as an amorphous powder.

Step-by-Step Crystallization Protocol:

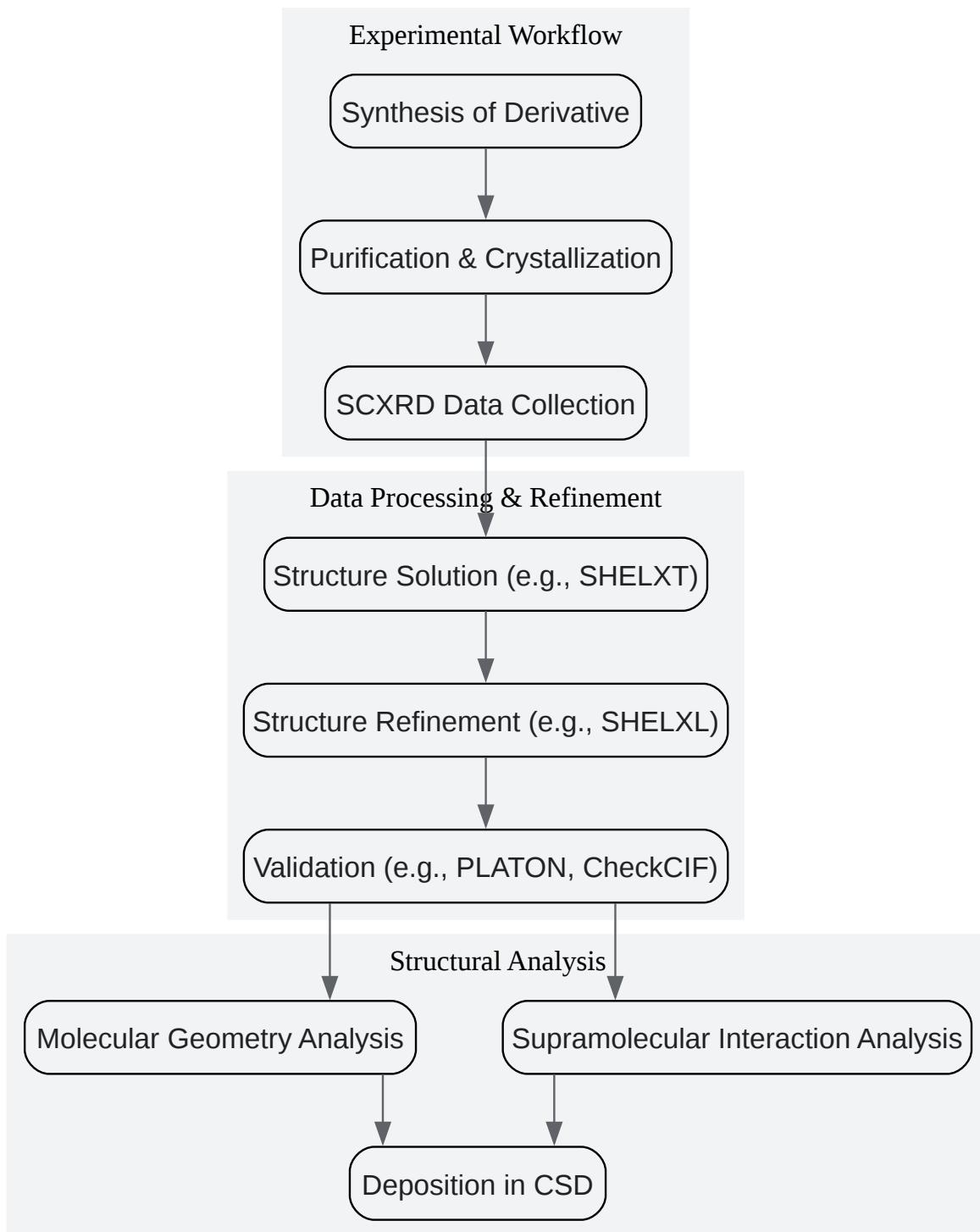
- **Solvent Selection:** Dissolve a small amount of the purified compound in a minimal volume of a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or a mixture like chloroform/hexane) at room temperature. The ideal solvent is one in which the compound has moderate solubility.
- **Preparation:** Filter the solution to remove any dust or particulate matter, which could act as unwanted nucleation sites.

- Evaporation: Transfer the clear solution to a clean vial. Loosely cover the vial (e.g., with perforated parafilm) to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.
- Harvesting: Once well-formed, block-like crystals appear, they can be carefully harvested from the mother liquor for analysis.

Core Structural Analysis: Insights from X-Ray Diffraction

The definitive structure of these derivatives is elucidated using single-crystal X-ray diffraction. This technique provides a precise map of electron density within the crystal, from which the positions of individual atoms can be determined.

Below is a general workflow for crystal structure determination, followed by a detailed analysis of a representative molecule, 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde.[\[9\]](#)



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General workflow for crystal structure determination.

Molecular Geometry

The fundamental structure of **1-phenyl-1H-pyrazole-3-carbaldehyde** derivatives consists of a planar pyrazole ring linked to a phenyl ring at the N1 position and another substituted phenyl ring at the C3 position. The relative orientation of these rings is a key structural feature.

For instance, in the crystal structure of 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, the pyrazole ring is nearly planar.^[9] However, the attached phenyl rings are twisted out of this plane. The dihedral angle (the angle of twist) between the pyrazole ring and the N1-phenyl ring is reported as 7.93(7)°. The dihedral angles with the C3-(4-chlorophenyl) ring are 24.43(9)° and 28.67(9)° (due to disorder in the chlorophenyl ring).^[9] This non-coplanar arrangement is a common feature in such systems and is a result of minimizing steric hindrance between hydrogen atoms on the adjacent rings.

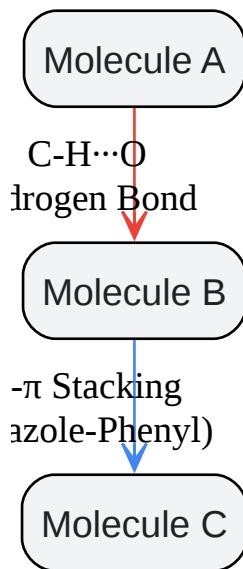
Molecular structure of 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde.

Supramolecular Assembly and Intermolecular Interactions

The packing of molecules in a crystal is directed by a combination of weak and strong intermolecular forces. In pyrazole derivatives, hydrogen bonds and π - π stacking interactions are typically dominant.^{[5][10]}

- **Hydrogen Bonding:** While lacking classic O-H or N-H donors, these molecules can form weak C—H \cdots O hydrogen bonds. In the case of 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, molecules are linked by these C—H \cdots O interactions, where a hydrogen atom from a phenyl ring interacts with the oxygen atom of the carbaldehyde group on an adjacent molecule. These interactions create specific ring motifs, such as R²₁(7) and R²₂(10) in graph-set notation, which describe the patterns of hydrogen-bonded atoms.^[9]
- **π - π Interactions:** The aromatic pyrazole and phenyl rings are electron-rich and can interact favorably with each other. In the aforementioned chloro-derivative, π - π stacking is observed between the pyrazole and phenyl rings of neighboring molecules, with a centroid-to-centroid distance of 3.758(1) Å.^[9] This distance is characteristic of stabilizing π -stacking interactions.

These combined interactions build a stable, three-dimensional supramolecular architecture.



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Key intermolecular interactions in the crystal packing.

Data Summary and Comparison

Quantitative data from crystallographic studies are essential for comparison and analysis. The following tables summarize key data for representative **1-phenyl-1H-pyrazole-3-carbaldehyde** derivatives.

Table 1: Crystallographic Data for Selected Derivatives

Parameter	3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde[9]	3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde[3]
Formula	C ₁₆ H ₁₁ ClN ₂ O	C ₁₇ H ₁₄ N ₂ O ₂
Molar Mass	282.72 g/mol	278.30 g/mol
Crystal System	Monoclinic	Monoclinic
Space Group	P2 ₁ /c	P2 ₁ /c
a (Å)	16.0429 (4)	8.6207 (1)
b (Å)	4.8585 (1)	7.1695 (1)
c (Å)	16.7960 (4)	22.9228 (3)
β (°)	96.581 (1)	99.168 (1)
Volume (Å ³)	1300.53 (5)	1398.67 (3)
Z	4	4
R-factor (R ₁)	0.040	0.044

Table 2: Key Intermolecular Contacts

Interaction Type	Derivative	Donor-Acceptor	D-A Distance (Å)
C-H…O Hydrogen Bond	3-(4-Chlorophenyl)-... [9]	C-H…O=C	~3.2 - 3.4
π-π Stacking	3-(4-Chlorophenyl)-... [9]	Pyrazole…Phenyl	3.758 (1)
C-H…π Interaction	3-Methyl-5-phenoxy-... [3]	C-H…π (Phenyl)	Not specified

Conclusion and Future Directions

The crystallographic analysis of **1-phenyl-1H-pyrazole-3-carbaldehyde** derivatives provides indispensable knowledge for the fields of medicinal chemistry and materials science. This guide has demonstrated that while the core molecular geometry is relatively conserved, the supramolecular assembly is highly dependent on the nature and position of substituents.

The detailed structural data reveal that weak interactions, such as C-H...O hydrogen bonds and π - π stacking, are the primary driving forces for crystal packing.^{[5][9]} Understanding these interactions allows researchers to anticipate and potentially control the solid-state properties of new derivatives. For drug development professionals, this knowledge is critical for identifying and characterizing polymorphs, which can have profound implications for a drug's performance. Future work in this area will undoubtedly leverage computational tools alongside experimental crystallography to predict crystal packing and design molecules with optimized solid-state characteristics for enhanced therapeutic efficacy.^[11]

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